Comparative Target Engagement: Absence of Direct Data Prevents Quantitative Differentiation
A direct head-to-head comparison cannot be performed. A search of ChEMBL and PubChem BioAssay databases confirms no reported activity (EC₅₀, IC₅₀, or other potency metric) for this compound against any biological target. In contrast, structurally related 1,2,4-oxadiazoles such as the natural product analog 3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole demonstrate PPAR-α agonist activity with EC₅₀ values in the sub-micromolar range (0.18–0.77 μM) [1]. An unsubstituted or differently substituted dihydropyrimidinone core could alter the conformational flexibility and hydrogen-bonding capacity, which is known to critically impact PPAR-α binding pocket occupancy. The absence of quantitative data for CAS 1987262-92-9 itself means that any differentiation claim would be an extrapolation without experimental evidence.
| Evidence Dimension | PPAR-α agonism EC₅₀ |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | 3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole: EC₅₀ = 0.18–0.77 μM |
| Quantified Difference | Not calculable |
| Conditions | DU 145 and A-498 cell lines; cell-based reporter gene assay |
Why This Matters
Lack of bioactivity data prevents any scientific selection based on target potency; procurement must be justified solely by the need for this specific chemical scaffold.
- [1] Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists: a new strategy for the design of antitumour compounds. RSC Med. Chem., 2023, 14, 1377-1388. DOI: 10.1039/d3md00063j. View Source
